molecular formula C18H18BrN5O B2880931 5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-45-6

5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2880931
CAS No.: 899973-45-6
M. Wt: 400.28
InChI Key: ASNBOKWDEUHPMX-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole carboxamide derivative characterized by a 4-bromobenzyl substituent at the N1 position and a 2,6-dimethylphenyl group as the carboxamide substituent. The bromine atom on the benzyl group may enhance lipophilicity and influence binding interactions, while the 2,6-dimethylphenyl moiety could improve metabolic stability by sterically hindering oxidative degradation .

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-4-3-5-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNBOKWDEUHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from 4-bromobenzyl chloride and sodium azide.

    Amidation Reaction: The triazole intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

    Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine source under basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

    Material Science: Used in the synthesis of polymers and advanced materials due to its stable triazole ring.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms and developing therapeutic agents.

Medicine

    Drug Development: Potential use in designing drugs for treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

    Molecular Targets: It can bind to proteins, enzymes, and nucleic acids, altering their function.

    Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Biological Activity Key Findings
Target Compound: 5-Amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-bromobenzyl; Carboxamide: 2,6-dimethylphenyl Not specified Potential antimicrobial/anticancer (inferred from structural analogs) Bromine enhances lipophilicity; dimethylphenyl may improve metabolic stability .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide N1: carbamoylmethyl Not specified Inhibits bacterial SOS response by blocking LexA self-cleavage Low cytotoxicity; β-turn mimetic structure aids in protein interaction .
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) N1: 3,5-dichloro-4-chlorobenzoylbenzyl Not specified Calcium influx inhibitor (Phase I clinical trials for cancer) Metabolized to inactive benzophenone and triazole moieties; limited efficacy .
Rufinamide N1: 2,6-difluorobenzyl 238.19 Antiepileptic (Lennox-Gastaut syndrome) Difluorophenyl enhances CNS penetration; approved for clinical use .
5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-fluorobenzyl Not specified Undisclosed (structural analog) Fluorine may increase metabolic stability compared to bromine .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The 4-bromobenzyl group in the target compound likely enhances hydrophobic interactions in target binding compared to the carbamoylmethyl group in SOS response inhibitors .
  • Halogen Variations : Fluorine (in Rufinamide) improves blood-brain barrier penetration, while bromine may favor antimicrobial activity due to increased lipophilicity .

Metabolic Stability :

  • The 2,6-dimethylphenyl group in the target compound could reduce oxidative metabolism compared to CAI, which is rapidly metabolized into inactive fragments .
  • Fluorinated derivatives (e.g., 4-fluorobenzyl) may exhibit longer half-lives than chlorinated or brominated analogs due to resistance to enzymatic dehalogenation .

Synthetic Accessibility :

  • The synthesis of triazole carboxamides often involves Huisgen cycloaddition or nucleophilic substitution. The target compound’s 4-bromobenzyl group may require specialized coupling reagents, whereas fluorinated analogs benefit from commercially available precursors .

CAI’s metabolic liabilities underscore the importance of optimizing substituents for stability in the target compound .

Biological Activity

5-Amino-1-(4-bromobenzyl)-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C18H18BrN5O3
  • Molecular Weight : 432.3 g/mol
  • IUPAC Name : 5-amino-1-[(4-bromophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide
  • Canonical SMILES : COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors such as 4-bromobenzylamine and 2,6-dimethylbenzaldehyde under controlled conditions to form the triazole ring. The process can be optimized for high yield and purity through various purification techniques like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Antitumor Effects

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances its cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The triazole ring is known to interact with biological targets, potentially leading to inhibition of critical pathways involved in disease progression. The bromine and methoxy groups may enhance binding affinity and specificity towards these targets.

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated effective inhibition against Fusarium Wilt and other pathogens with an EC50 value indicating strong activity .
Antitumor Activity AssessmentShowed significant cytotoxic effects on A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

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